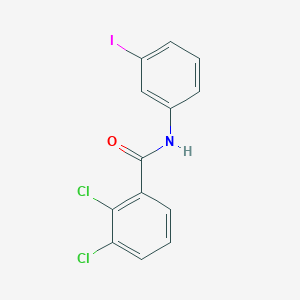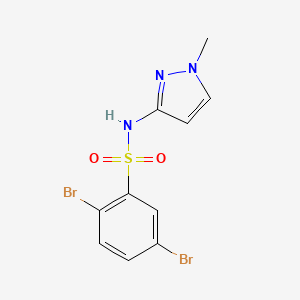
2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide is a synthetic organic compound characterized by the presence of bromine atoms and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide typically involves the bromination of a precursor compound followed by sulfonamide formation. One common method includes the bromination of 1-methyl-1h-pyrazole with bromine in the presence of a suitable solvent, followed by the reaction with benzenesulfonyl chloride under basic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for bromination and sulfonamide formation can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a tool in biochemical assays to study enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and the sulfonamide group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,5-Dibromo-1-methyl-1h-pyrazole: Lacks the sulfonamide group but shares the pyrazole and bromine features.
N-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide: Similar structure but without bromine atoms.
Uniqueness: 2,5-Dibromo-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide is unique due to the combination of bromine atoms and the sulfonamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C10H9Br2N3O2S |
|---|---|
Molekulargewicht |
395.07 g/mol |
IUPAC-Name |
2,5-dibromo-N-(1-methylpyrazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H9Br2N3O2S/c1-15-5-4-10(13-15)14-18(16,17)9-6-7(11)2-3-8(9)12/h2-6H,1H3,(H,13,14) |
InChI-Schlüssel |
QVTWDTHVNVDTJT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


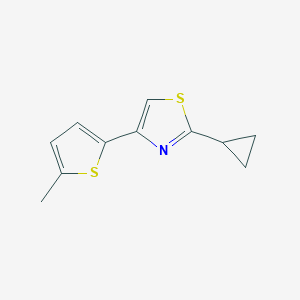


![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14914338.png)


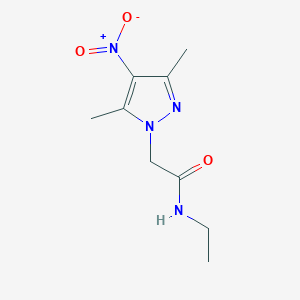
![Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)
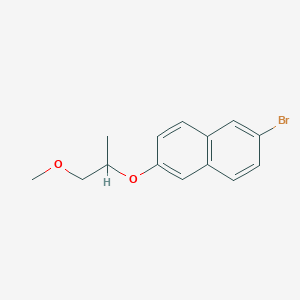
![n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)
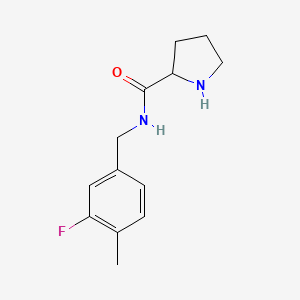
![3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B14914388.png)

